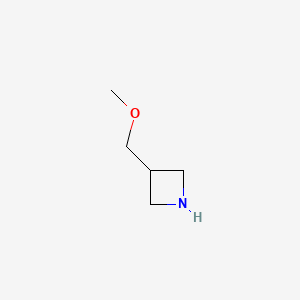

3-(Methoxymethyl)azetidine

Descripción general

Descripción

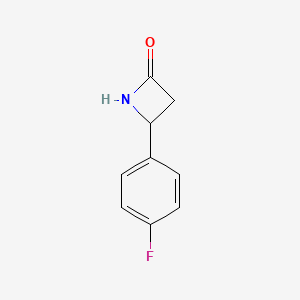

3-(Methoxymethyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are of interest due to their presence in biologically active compounds and their utility as building blocks in organic synthesis. The papers provided discuss various synthetic approaches and chemical properties of azetidine derivatives, which can be related to the understanding of this compound.

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through different methods. For instance, the synthesis of 3-methoxyazetidines has been reported to occur via an unexpected aziridine to azetidine rearrangement when N-alkylidene-(2,3-dibromo-2-methylpropyl)amines are treated with sodium borohydride in methanol under reflux conditions . Another approach involves the generation of 3,3-dichloro-1-azaallylic carbanions from N-(1-aryl-2,2-dichloroethylidene)amines, which upon reaction with aromatic aldehydes and subsequent treatment with mesyl chloride and reagents like potassium cyanide or sodium borohydride, yield 2-cyano- and 2-methoxy-3,3-dichloroazetidines . These methods highlight the versatility of azetidine synthesis and the potential for generating a variety of substituted azetidines, including this compound.

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was determined by X-ray crystallography, revealing the compound crystallizes in a monoclinic system . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within azetidine derivatives and can provide insights into the reactivity and physical properties of compounds like this compound.

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. The reactivity of azetidine derivatives can be influenced by substituents on the azetidine ring. For example, the reaction of N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines with DBU leads to the formation of haloalkenes through a process known as the "halogen dance," where halogen atoms are exchanged in the presence of a base . Understanding these reactions is important for the development of synthetic routes involving this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. For instance, the binding affinities of 3-aryl-3-arylmethoxyazetidines at dopamine and serotonin transporters indicate that these compounds can have significant biological activity, which is modulated by the substitution pattern on the azetidine ring . The synthesis of azetidine-3-carboxylic acid and its derivatives demonstrates the potential of azetidine compounds as amino acid building blocks, which can be used in peptide synthesis . These properties are essential for the application of azetidine derivatives in medicinal chemistry and drug design.

Aplicaciones Científicas De Investigación

Anticancer Potential

A series of thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety were synthesized to discover novel antitumor agents. These compounds exhibited significant in vitro anticancer activity against various human cancer cell lines, including lung, prostate, breast, liver, colon, ovarian, skin, brain, and kidney cancers. Compounds like 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide showed higher potency than Doxorubicin in certain cancer cell lines. This research underlines the potential of azetidine derivatives as effective anticancer agents (Parmar et al., 2021).

Functionalized Azetidines for Pharmaceutical Use

The synthesis of highly functionalized homochiral azetidines and azetidine-2-carboxylic esters has been achieved starting from diethyl-L-tartrate. These azetidines are particularly significant due to their role as intermediates in the synthesis of various therapeutic and medicinally relevant molecules (Duréault et al., 1993).

Antioxidant Activity of Azetidine Derivatives

Azetidine derivatives derived from phenyl urea have shown moderate to significant in-vitro antioxidant effects. This study highlights the medicinal and chemical importance of synthesized Schiff bases and azetidines, providing a basis for developing potent bulk chemicals and medicinal agents (Nagavolu et al., 2017).

Versatility in Synthetic Chemistry

Azetidines are considered remarkable for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry. Their importance extends to catalytic processes and as candidates for ring-opening and expansion reactions, underscoring their versatility in synthetic chemistry (Mehra et al., 2017).

Pharmaceutical Applications

Azetidine derivatives, including 3-(Methoxymethyl)azetidine, have been identified as valuable motifs in drug discovery. They exhibit a diverse range of pharmacological activities such as anticancer, antibacterial, antimicrobial, and central nervous system disorder treatments. Their molecular rigidity and stability make them an important scaffold in medicinal research (Parmar et al., 2021).

Direcciones Futuras

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on overcoming the challenges associated with their synthesis and expanding their applications .

Mecanismo De Acción

Target of Action

Azetidines, a class of compounds to which 3-(methoxymethyl)azetidine belongs, are known to be important in organic synthesis and medicinal chemistry .

Mode of Action

Azetidines, in general, are known for their unique reactivity driven by considerable ring strain . This allows them to undergo various chemical reactions under appropriate conditions .

Biochemical Pathways

Azetidines are known to be involved in various chemical reactions due to their unique reactivity .

Propiedades

IUPAC Name |

3-(methoxymethyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-4-5-2-6-3-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBXINNQKJTNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660895 | |

| Record name | 3-(Methoxymethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942400-33-1 | |

| Record name | 3-(Methoxymethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

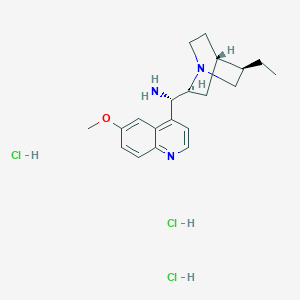

![(R)-methyl 5-(6-(chloromethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3030604.png)

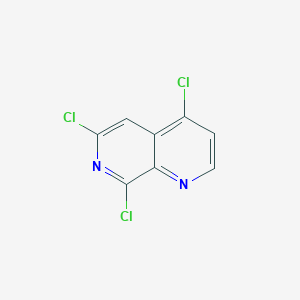

![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride](/img/structure/B3030611.png)